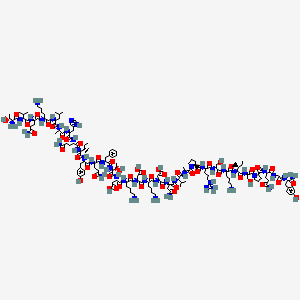

L-Tyrosinamide, L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl-

Übersicht

Beschreibung

L-Tyrosinamide, L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl- is a useful research compound. Its molecular formula is C159H252N46O48 and its molecular weight is 3576.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Tyrosinamide, L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosinamide, L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

L-Tyrosinamide, a derivative of the amino acid tyrosine, is part of a broader category of compounds that exhibit diverse biological activities. This article explores the biological properties of L-Tyrosinamide and its complex peptide structure, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

L-Tyrosinamide is characterized by its amide group attached to the tyrosine backbone. The compound has a complex structure with multiple amino acids, including L-threonyl, L-valyl, L-glutaminyl, and others. This extensive sequence contributes to its biological activity through various biochemical pathways.

1. Antimicrobial Properties

Research indicates that derivatives of L-tyrosine, including L-Tyrosinamide, possess significant antimicrobial effects. These compounds can inhibit the growth of a wide range of bacteria due to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

2. Neuroprotective Effects

L-Tyrosinamide and related compounds have been studied for their neuroprotective properties. They may play a role in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's by modulating neurotransmitter levels and reducing oxidative stress . Specifically, the phenolic group in tyrosine derivatives is crucial for these effects.

3. Antioxidant Activity

The antioxidant capacity of L-Tyrosinamide is attributed to its ability to scavenge free radicals. This activity is vital in preventing cellular damage associated with oxidative stress, which is linked to various chronic diseases .

4. Inhibition of Tyrosinase Activity

Tyrosinase is an enzyme involved in melanin synthesis; certain amino acid derivatives can inhibit its activity. Studies have shown that L-Tyrosinamide can modulate tyrosinase activity, potentially impacting skin pigmentation disorders .

Case Study 1: Tyrosinemia Type I

A notable clinical case involved an infant diagnosed with Tyrosinemia Type I, a metabolic disorder characterized by elevated levels of tyrosine. The patient exhibited acute liver injury and required dietary management along with NTBC treatment to reduce toxic metabolite accumulation. This case highlights the importance of monitoring tyrosine derivatives in metabolic disorders .

Case Study 2: Neuroprotective Effects in Animal Models

In animal studies, L-Tyrosinamide has demonstrated protective effects against neurodegeneration. For instance, administration of this compound improved cognitive functions and reduced neuronal loss in models of Alzheimer’s disease . These findings suggest potential therapeutic applications for neuroprotection.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Vianini et al., 2024 | Identified antimicrobial properties against Gram-positive bacteria | Potential use as an antibacterial agent |

| Kahn et al., 2021 | Showed inhibition of tyrosinase activity | Applications in treating hyperpigmentation |

| Tseng et al., 2021 | Found neuroprotective effects in animal models | Suggests use in neurodegenerative disease therapies |

Wissenschaftliche Forschungsanwendungen

Biochemical and Pharmacological Applications

1.1 Precursor for Neurotransmitter Synthesis

L-Tyrosinamide serves as a precursor for catecholamines, including dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and stress response. Studies indicate that supplementation with L-tyrosine can enhance cognitive performance under stress by replenishing neurotransmitter levels depleted during stressful situations .

1.2 Cognitive Enhancement

Research has shown that L-tyrosine can mitigate cognitive decline during physically demanding tasks or stressful environments. For example, a study involving military personnel found that L-tyrosine supplementation improved cognitive performance during high-stress training exercises . This suggests its potential as a cognitive enhancer in scenarios requiring sustained mental effort.

1.3 Therapeutic Potential in Neurodegenerative Disorders

Given its role in neurotransmitter synthesis, L-Tyrosinamide may have therapeutic implications for neurodegenerative diseases such as Parkinson's disease. By increasing dopamine levels, it could potentially alleviate symptoms associated with dopamine deficiency .

Industrial Applications

2.1 Biotechnological Production of Tyrosine

L-Tyrosinamide is also relevant in biotechnological applications where it can be produced from biomass feedstocks through microbial fermentation processes. This eco-friendly method contrasts with traditional chemical synthesis and highlights the compound's versatility as a sustainable resource for industries seeking to produce amino acids .

2.2 Pharmaceutical Development

The structural complexity of L-Tyrosinamide makes it a candidate for pharmaceutical development. Its derivatives may exhibit unique biological activities that could be harnessed in drug formulation, particularly in targeting neurological conditions or enhancing cognitive function .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C159H252N46O48/c1-15-80(9)126(202-139(234)100(51-55-117(167)215)185-142(237)105(67-89-72-173-76-176-89)189-130(225)82(11)177-140(235)102(63-77(3)4)190-132(227)92(33-20-24-56-160)180-136(231)99(50-54-116(166)214)188-153(248)125(79(7)8)200-151(246)123(169)84(13)208)154(249)195-103(66-88-42-46-91(211)47-43-88)141(236)184-98(49-53-115(165)213)137(232)191-104(65-86-31-18-17-19-32-86)146(241)203-128(85(14)209)156(251)196-109(71-122(222)223)144(239)182-94(35-22-26-58-162)133(228)193-107(69-120(218)219)143(238)181-93(34-21-25-57-161)134(229)194-108(70-121(220)221)145(240)192-106(68-118(168)216)147(242)199-124(78(5)6)152(247)178-83(12)157(252)204-61-29-38-112(204)149(244)186-96(37-28-60-174-159(171)172)135(230)197-110(74-206)148(243)183-95(36-23-27-59-163)138(233)201-127(81(10)16-2)155(250)198-111(75-207)158(253)205-62-30-39-113(205)150(245)187-97(48-52-114(164)212)131(226)175-73-119(217)179-101(129(170)224)64-87-40-44-90(210)45-41-87/h17-19,31-32,40-47,72,76-85,92-113,123-128,206-211H,15-16,20-30,33-39,48-71,73-75,160-163,169H2,1-14H3,(H2,164,212)(H2,165,213)(H2,166,214)(H2,167,215)(H2,168,216)(H2,170,224)(H,173,176)(H,175,226)(H,177,235)(H,178,247)(H,179,217)(H,180,231)(H,181,238)(H,182,239)(H,183,243)(H,184,236)(H,185,237)(H,186,244)(H,187,245)(H,188,248)(H,189,225)(H,190,227)(H,191,232)(H,192,240)(H,193,228)(H,194,229)(H,195,249)(H,196,251)(H,197,230)(H,198,250)(H,199,242)(H,200,246)(H,201,233)(H,202,234)(H,203,241)(H,218,219)(H,220,221)(H,222,223)(H4,171,172,174)/t80-,81-,82-,83-,84+,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCRXNXPYINVTB-MUIJALJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C159H252N46O48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3576.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.